LogP: Trifluoroethyl Imidazole Shows 1-Log-Unit Higher Lipophilicity Over N-Methyl Analog
The compound 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile has a calculated LogP of 1.11, compared to 0.15 for the N-methyl analog 2-(1-methyl-1H-imidazol-2-yl)acetonitrile [1][2]. This represents a ≈0.96 log-unit increase, corresponding to approximately a 9-fold difference in intrinsic lipophilicity.
| Evidence Dimension | LogP (calculated partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.1067902 [1] |
| Comparator Or Baseline | 2-(1-methyl-1H-imidazol-2-yl)acetonitrile: LogP = 0.1516939 [2] |
| Quantified Difference | ΔLogP ≈ +0.96 |
| Conditions | JChem-calculated LogP (Chembase, Enamine-derived database) |
Why This Matters
Higher LogP directly impacts passive membrane permeability and tissue distribution, making the trifluoroethyl variant the relevant choice for cell-based or in vivo pharmacological studies where adequate target engagement requires sufficient lipophilicity.
- [1] Chembase.cn. 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile – Calculated Properties. Chembase ID 269537. Accessed 2026. View Source
- [2] Chembase.cn. 2-(1-methyl-1H-imidazol-2-yl)acetonitrile – Calculated Properties. Chembase ID 144062. Accessed 2026. View Source
